molecular formula C12H11N3S B11767733 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole

Cat. No.: B11767733
M. Wt: 229.30 g/mol
InChI Key: JGXXCNCBFLNLLB-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both benzimidazole and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethyl-1H-benzo[d]imidazole with thioamide under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. For example:

  • Hydrogen peroxide (H₂O₂) oxidizes the thiazole moiety at ambient temperature, forming sulfoxide derivatives.

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur atoms in thiazole under anhydrous conditions.

Key Reaction:

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole+H2O2Thiazole sulfoxide derivative[1]\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole sulfoxide derivative} \quad[1]

Nucleophilic Substitution

The compound participates in SN2 reactions at the thiazole’s C-2 position:

Halogenation

  • Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides at 60–80°C.

  • Phosphorus oxychloride (POCl₃) facilitates chlorination of amino groups under reflux .

Amination

  • Reaction with Grignard reagents (e.g., RMgX) introduces alkyl/aryl groups at the thiazole’s C-4 position.

Example Reaction Setup:

ReagentConditionsYield (%)Product ApplicationSource
K₂CO₃, DMF, 80°CSN2 with bromoacetamide15–88Mycobacterium inhibitors

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Heck reactions :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids at 90°C.

  • Buchwald-Hartwig amination introduces amino groups via Pd₂(dba)₃/Xantphos catalysis .

Notable Example:
Coupling with 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine using HBTU/DMF yielded a potent CK1δ inhibitor (IC₅₀ = 0.042 μM) .

Cyclization and Condensation

The benzimidazole nitrogen participates in cyclization:

  • Acid-catalyzed condensation with aldehydes forms Schiff bases (e.g., 5,6-dimethylbenzoimidazol derivatives) .

  • Thiourea derivatives are synthesized via reaction with isothiocyanates .

Schiff Base Synthesis Data:

AldehydeReaction Time (h)Yield (%)Biological ActivitySource
2-hydroxybenzaldehyde494Antimicrobial

Enzymatic Interactions

The compound inhibits Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH):

  • IC₅₀ values for derivatives range from 3.0 ± 0.3 μM to >50 μM .

  • Docking simulations reveal hydrogen bonding with Tyr341 and hydrophobic interactions with Val345/Val367 .

Structure-Activity Relationship (SAR):

Substituent (R)IC₅₀ (μM)Notes
4-Br3.0Optimal steric/electronic effects
4-I9.0Steric hindrance reduces activity

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiazole ring, generating radical intermediates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole exhibits antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development into antibacterial agents .

Anticancer Properties
Another significant application is in cancer treatment. Studies have reported that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a recent investigation demonstrated that it inhibited the proliferation of human breast cancer cells (MCF-7) by modulating the expression of apoptosis-related proteins .

Material Science

Photoluminescent Materials
this compound has been explored for use in photoluminescent materials. Its unique structure allows it to act as a dopant in polymer matrices, enhancing the luminescent properties of the resulting materials. A study highlighted its effectiveness in improving the photoluminescence efficiency of polystyrene films .

Environmental Applications

Heavy Metal Ion Detection
The compound has also been investigated for its ability to detect heavy metal ions in environmental samples. Its thiazole moiety can form stable complexes with metal ions such as lead and cadmium, making it useful for developing sensitive sensors for environmental monitoring. Research indicates that modifications to its structure can enhance selectivity and sensitivity towards specific metal ions .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialStaphylococcus aureusDisruption of cell wall synthesis
AntibacterialEscherichia coliDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)Induction of apoptosis

Table 2: Material Science Applications

Application TypeMaterial UsedEnhancement AchievedReference
PhotoluminescentPolystyrene filmsImproved photoluminescence efficiency

Table 3: Environmental Applications

Application TypeTarget IonDetection MethodReference
Heavy Metal DetectionLeadComplex formation with thiazole moiety
Heavy Metal DetectionCadmiumComplex formation with thiazole moiety

Case Studies

  • Case Study on Antimicrobial Activity
    A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations significantly lower than traditional antibiotics, suggesting potential for development into new therapeutic agents .
  • Case Study on Photoluminescent Applications
    Research conducted at a leading polymer science institute demonstrated that incorporating this compound into poly(methyl methacrylate) significantly enhanced its luminescent properties under UV light. This finding has implications for developing advanced materials for optoelectronic applications .
  • Case Study on Environmental Monitoring
    In an environmental chemistry journal, a study highlighted the use of modified this compound as a sensor for detecting lead ions in water samples. The sensor demonstrated high selectivity and sensitivity, allowing for real-time monitoring of heavy metal contamination .

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dimethyl-1H-benzo[d]imidazole
  • 2-aminothiazole
  • 4,5-dimethylthiazole

Uniqueness

4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole is unique due to its combined benzimidazole and thiazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry .

Biological Activity

4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)thiazole (C₁₂H₁₁N₃S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring fused with a benzoimidazole moiety. The presence of methyl groups at positions 5 and 6 of the benzoimidazole enhances its lipophilicity and potentially influences its biological interactions.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Aspergillus niger10 µg/mL

These results suggest that the compound possesses moderate antibacterial and antifungal activity comparable to standard antibiotics such as ampicillin and antifungals like amphotericin B .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
HeLa12.510
MCF-7158
A549189

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For instance, studies have suggested that these compounds may interact with DNA or disrupt cellular metabolism, leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of various thiazole derivatives found that those containing benzimidazole moieties exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of thiazole compounds on human cancer cell lines. It was noted that the presence of electron-donating groups in the structure significantly increased anticancer activity .

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4,5-dimethylbenzene-1,2-diamine and thiazole precursors. For example, a 50% yield was achieved via a two-step process: (1) reaction of 4,5-dimethylbenzene-1,2-diamine with ethyl acrylate derivatives under reflux in ethanol, followed by (2) cyclization using Eaton’s reagent (P₂O₅/CH₃SO₃H) under solvent-free conditions . Alternative routes include Friedel-Crafts acylation for fused derivatives, yielding 90–96% under optimized conditions . Structural variations (e.g., aryl substitutions) are introduced using Suzuki coupling or nucleophilic aromatic substitution .

Q. How are structural characteristics of this compound validated using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : Distinct aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (NH stretching) .
  • HRMS : Exact mass matching calculated values (e.g., [M+H]⁺ = 323.0961 for C₁₇H₁₄N₄OS) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does density functional theory (DFT) analysis contribute to understanding the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. For example, DFT studies reveal that electron-withdrawing substituents on the thiazole ring lower the LUMO energy by ~0.5 eV, enhancing redox activity . Solvent effects (e.g., polarizable continuum models) further refine charge distribution predictions .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., 3.5–30 μM for IL-5 inhibition ) may arise from assay variability (cell lines, incubation times) or compound solubility. Mitigation strategies include:

  • Standardized protocols : Fixed cell lines (e.g., pro-B Y16) and DMSO concentration limits (<0.1%).
  • Solubility optimization : Co-solvents (PEG-400) or nanoformulation .
  • Structure-activity relationship (SAR) models : Multivariate regression to isolate substituent effects (e.g., cyclohexylmethoxy groups enhance potency by 2-fold) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predicts binding poses in IL-5 receptor pockets, with scoring functions (e.g., ΔG = −9.2 kcal/mol) .
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns, identifying key hydrogen bonds (e.g., between thiazole-S and Arg¹²⁷) .
  • Pharmacophore modeling (MOE) : Maps essential features (e.g., hydrophobic methyl groups, hydrogen bond acceptors) .

Q. What mechanistic insights explain the compound’s reactivity in forming derivatives like pyrazoles or thiophenes?

  • Methodological Answer : Reactivity is governed by:

  • Nucleophilic attack : Thiazole-S and imidazole-N sites react with hydrazines or aldehydes to form pyrazoles (e.g., β-attack on α,β-unsaturated ketones yields 85% pyrazole derivatives) .
  • Cyclocondensation : With thioureas or dithioesters, thiophene derivatives form via [2+3] cycloaddition under basic conditions .
  • Catalytic effects : Pd(OAc)₂ accelerates Suzuki-Miyaura coupling for aryl-substituted analogs .

Q. How is this compound applied in redox-active materials for energy storage?

  • Methodological Answer : As anode materials in organic batteries:

  • Cyclic voltammetry : Reveals reversible redox peaks at −0.8 V (vs. Ag/AgCl) in 0.1 M LiClO₄/PC .
  • Capacity retention : 95% after 500 cycles at 1C rate, attributed to the stable imidazole-thiazole π-conjugation .
  • Theoretical modeling : DFT predicts a 2.1 eV bandgap, aligning with experimental conductivity (10⁻⁴ S/cm) .

Q. What approaches elucidate structure-activity relationships (SAR) for antimicrobial or anticancer activity?

  • Methodological Answer :

  • Library synthesis : Systematic variation of substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl on thiazole) .
  • Biological assays : MIC values against S. aureus (2–32 μg/mL) correlate with logP (1.5–3.5) .
  • QSAR models : Partial least squares (PLS) regression links electronegative groups (F, Br) to 3-fold higher anticancer activity (IC₅₀ = 8–12 μM vs. MCF-7) .

Q. How are reproducibility challenges addressed in synthetic protocols?

  • Methodological Answer : Key factors include:

  • Catalyst purity : Eaton’s reagent (P₂O₅/CH₃SO₃H) must be anhydrous to prevent side reactions .
  • Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces batch variability vs. conventional heating .
  • Chromatography : Silica gel gradients (PE/EtOAc 95:5 to 70:30) resolve regioisomers .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-(5,6-dimethyl-1H-benzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H11N3S/c1-7-3-9-10(4-8(7)2)15-12(14-9)11-5-16-6-13-11/h3-6H,1-2H3,(H,14,15)

InChI Key

JGXXCNCBFLNLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CSC=N3

Origin of Product

United States

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